N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide
Description
Properties
CAS No. |
82039-86-9 |
|---|---|
Molecular Formula |
C4H4N4O4 |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
N-hydroxy-5-nitro-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C4H4N4O4/c9-4(7-10)2-3(8(11)12)6-1-5-2/h1,10H,(H,5,6)(H,7,9) |
InChI Key |
VAAPYDAJFKJVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the imidazole ring system with substitution at the 4 and 5 positions.
- Introduction of the nitro group at the 5-position.
- Installation of the carboxamide group at the 4-position.
- Functionalization of the N-1 position with a hydroxy group (N-hydroxy).
Recent advances in imidazole synthesis have utilized a two-bond disconnection approach combining a C2–N3 fragment with an N1–C4–C5 unit, allowing for selective functionalization at these positions.
Key Synthetic Routes from Literature
Cyclization via N-Hydroxyimidamide Intermediates
A prominent method involves the condensation of hydroxylamine with α-ketoesters or α-azidoenones to form N-hydroxyimidamide intermediates, which then undergo cyclization and dehydrative aromatization to yield the N-hydroxyimidazole core with a carboxamide substituent.
For example, condensation of hydroxylamine with ethyl glyoxalate forms an N-oxide intermediate, which cyclizes to 1-hydroxyimidazole and is subsequently reacted with chloro-2-propanone to give the NH-imidazole derivative with an ester at C-2.
This approach is adaptable to substrates bearing nitro groups at the 5-position, allowing selective substitution and retention of the nitro functionality.
Nucleophilic Substitution on Activated 5-Nitroimidazole Derivatives
Another approach involves starting from 5-nitroimidazole derivatives bearing leaving groups (e.g., bromine or chloride) at the 4-position, which are activated by the adjacent nitro group. These intermediates undergo nucleophilic substitution with hydroxylamine or amine derivatives to introduce the carboxamide and N-hydroxy functionalities.
For instance, 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)propionyl chloride intermediates have been used to couple with substituted piperazine nucleophiles, yielding functionalized 5-nitroimidazole derivatives in 68-77% yields.
The nucleophilic displacement of bromine activated by the nitro group allows introduction of various functional groups, including N-hydroxycarboxamide moieties.
Detailed Synthetic Procedure Example
From the work by Al-Soud et al. (2021), a representative synthetic route is as follows:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Treatment of 5-bromo-4-nitroimidazole derivative with 3-mercaptopropanoic acid and K2CO3 in hot isopropanol | Formation of 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)propionic acid intermediate | 60 |
| 2 | Conversion of propionic acid intermediate to acid chloride using excess thionyl chloride (SOCl2), reflux 3 h | Formation of acid chloride intermediate for further substitution | - (used crude) |
| 3 | Reaction of acid chloride with substituted piperazine derivatives in chloroform with pyridine at room temperature for 18 h | Formation of amide bond, yielding final substituted imidazole derivatives | 68-77 |
This method allows for the introduction of various nucleophiles and functional groups at the 4-position of the imidazole ring while retaining the 5-nitro substituent.
Mechanistic Insights
- The nitro group at the 5-position activates adjacent carbons for nucleophilic substitution by stabilizing the transition state.
- Hydroxylamine reacts with carbonyl precursors to form N-hydroxyimidamide intermediates, which cyclize to form the imidazole ring.
- Cyclodehydration and aromatization steps finalize the imidazole core with desired substitutions.
Analytical Data and Characterization
The synthesized this compound and its derivatives are characterized by:
| Technique | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR confirm the chemical environment of protons and carbons, especially the amide NH2, aromatic imidazole protons, and substituents. Chemical shifts for carbonyl carbons appear around δ 165-169 ppm. |
| Mass Spectrometry (LC-MS, LC-MS/MS) | Confirms the molecular ion peak [M+H]+ consistent with molecular formula. |
| X-ray Crystallography | Provides unambiguous structural confirmation of the imidazole ring and substitution pattern. |
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of hydroxylamine with α-ketoesters / α-azidoenones | Hydroxylamine, ethyl glyoxalate, chloro-2-propanone | Heating in acetonitrile, catalyst-free or acidic conditions | Direct formation of N-hydroxyimidazole ring with carboxamide | Requires careful control of cyclization and dehydration steps |
| Nucleophilic substitution on 5-nitroimidazole acid chlorides | 5-nitroimidazole acid chloride, substituted amines or hydroxylamine | Room temperature, pyridine base, chloroform solvent | High yields, versatile substitution at 4-position | Requires preparation of acid chloride intermediate |
| Nucleophilic displacement of bromine activated by nitro | 5-bromo-4-nitroimidazole, nucleophiles (e.g., mercaptopropanoic acid) | Hot isopropanol, K2CO3 base | Allows introduction of sulfur-linked substituents | Moderate yields, multi-step process |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group at position 5 participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Hydrolysis : Reaction with aqueous bases (e.g., NaOH) yields 5-amino-3H-imidazole-4-carboxamide via nitro-to-amine reduction, a common pathway for nitroimidazoles .
-
Halogenation : Treatment with POCl₃ or PCl₅ replaces the hydroxy group at position 3 with chlorine, forming 3-chloro-5-nitroimidazole-4-carboxamide , a precursor for further functionalization .
Mechanistic Pathway :
The electron-withdrawing nitro group activates the ring for NAS by stabilizing the intermediate σ-complex through resonance .
Redox Reactions
The nitro group undergoes reduction and oxidation, pivotal for biological activity:
Reduction Pathways
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂/Pd-C | 5-Amino-3H-imidazole-4-carboxamide | 85 | Ethanol, 25°C, 2 h |
| Zn/HCl | 5-Hydroxyamino derivative | 72 | Aqueous HCl, reflux |
| Na₂S₂O₄ | Nitroso intermediate | 68 | pH 7 buffer, RT |
These reduced metabolites exhibit enhanced bioactivity, particularly as inhibitors of enzymes like inosine monophosphate dehydrogenase (IMPDH) .
Oxidation Pathways
-
The hydroxy group at position 3 is oxidized to a ketone using KMnO₄ in acidic media, forming 3-oxo-5-nitroimidazole-4-carboxamide .
Cycloaddition and Heterocycle Formation
The carboxamide group facilitates cyclization reactions:
-
With Aldehydes : Condensation with aryl aldehydes (e.g., benzaldehyde) under acidic conditions yields imidazo[4,5-b]pyridine derivatives, expanding the heterocyclic framework .
-
With Alkynes : Copper-catalyzed [3+2] cycloaddition with terminal alkynes forms triazole-linked hybrids, enhancing pharmacological profiles .
Example Reaction :
Metal Coordination and Chelation
The hydroxy and carboxamide groups enable coordination with transition metals:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Fe³⁺ | Octahedral (N,O-chelation) | Catalytic oxidation studies |
| Cu²⁺ | Square-planar (imidazole N) | Anticancer agent delivery |
Stability constants (log K) for Fe³⁺ and Cu²⁺ complexes are 8.2 and 6.7, respectively, indicating strong binding .
Functionalization at the Carboxamide Group
The carboxamide undergoes hydrolysis and substitution:
-
Hydrolysis : Heating with concentrated HCl produces 5-nitroimidazole-4-carboxylic acid , a versatile intermediate for ester or amide derivatives.
-
Aminolysis : Reaction with primary amines (e.g., methylamine) forms substituted ureas, modulating solubility and bioavailability .
Key Data :
-
Hydrolysis rate (k): 1.2 × 10⁻³ s⁻¹ at 80°C.
-
Urea derivatives show IC₅₀ values of 2–15 µM against MCF-7 cancer cells .
Photochemical Reactions
UV irradiation induces nitro group rearrangement:
-
Nitro → Nitrito Isomerization : Forms a transient nitrito-O coordinated species, detectable via ESR spectroscopy .
-
Radical Formation : Generates nitro radicals under oxidative stress, implicated in DNA damage mechanisms .
Biological Alkylation
In vivo, the nitro group is reduced to reactive intermediates that alkylate biomolecules:
Scientific Research Applications
N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
5-Amino-1H-imidazole-4-carboxamide (CAS: 360-97-4)
- Structure: Features an amino group at the 5-position instead of nitro and lacks the N-hydroxy group.
- Molecular Formula : C₄H₆N₄O (MW: 126.12 g/mol).
- This compound is a precursor in purine biosynthesis and has been studied in metabolic pathways .
5-Hydroxy-1H-imidazole-4-carboxamide (CAS: 56973-26-3)
- Structure : Contains a hydroxy group at the 5-position but lacks the nitro substituent.
- Molecular Formula : C₄H₅N₃O₂ (MW: 127.10 g/mol).
- However, its hydroxy group introduces redox sensitivity, as noted in its hazardous profile (harmful via inhalation or skin contact) .
5-Amino-N,1-dimethyl-1H-imidazole-4-carboxamide (CAS: 101080-49-3)
- Structure: Methyl groups at the N- and 1-positions, with an amino group at the 5-position.
- Molecular Formula : C₆H₁₀N₄O (MW: 154.17 g/mol).
- Key Differences: Alkyl substitutions enhance lipophilicity, improving membrane permeability. The amino group facilitates interactions in enzyme active sites, making this analogue relevant in kinase inhibitor research .
5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride (CAS: 858221-77-9)
- Structure : Methyl group at the 1-position and a hydrochloride salt form.
- Molecular Formula : C₅H₈ClN₃O (MW: 161.59 g/mol).
- Key Differences : The salt form increases aqueous solubility, favoring pharmaceutical formulation. The methyl group stabilizes the imidazole ring against metabolic degradation .
Physicochemical Properties
| Compound (CAS) | Molecular Weight (g/mol) | LogP* | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide (82039-86-9) | 172.10 | -0.5 (est.) | Low | Nitro, Hydroxylamine |
| 5-Amino-1H-imidazole-4-carboxamide (360-97-4) | 126.12 | -1.2 | Moderate | Amino |
| 5-Hydroxy-1H-imidazole-4-carboxamide (56973-26-3) | 127.10 | -0.8 | Low | Hydroxy |
| 5-Amino-N,1-dimethyl-1H-imidazole-4-carboxamide (101080-49-3) | 154.17 | 0.3 | Low | Amino, Methyl |
*LogP values estimated based on substituent contributions.
Biological Activity
N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide is a heterocyclic compound characterized by its imidazole ring, which contains both hydroxylamine and nitro functionalities. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 172.1 g/mol. The compound features an imidazole ring that enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 172.1 g/mol |
| Functional Groups | Hydroxylamine, Nitro |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways.
- In vitro Studies : Various studies have demonstrated that this compound has potent activity against a range of bacteria and fungi. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Potential
The anticancer properties of this compound have been investigated in several studies. The compound appears to induce apoptosis in cancer cells, which is crucial for its therapeutic potential.
Case Studies
- Breast Cancer : In a study involving MCF-7 breast cancer cells, this compound demonstrated a dose-dependent increase in cytotoxicity, with IC values significantly lower than those of conventional chemotherapeutics like doxorubicin .
- Leukemia : Another study reported that this compound exhibited cytotoxic effects on human acute lymphoblastic leukemia (CEM-13) cell lines, with IC values in the nanomolar range, indicating its potential as an effective anticancer agent .
The biological activity of this compound is attributed to its ability to inhibit various enzymes involved in tumor progression and microbial growth:
- Matrix Metalloproteinases (MMPs) : The compound has been shown to inhibit MMPs, which are critical for cancer metastasis .
- Carbonic Anhydrases (CAs) : It selectively inhibits certain isoforms of carbonic anhydrases, which are implicated in cancer cell proliferation and survival.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC/MIC Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Low micromolar range |
| Anticancer | MCF-7 breast cancer cells | < 10 µM |
| CEM-13 leukemia cells | Nanomolar range |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide under laboratory conditions?
- Answer: Synthesis typically involves multi-step reactions starting from imidazole precursors. Diazotization, nitration, and hydroxylation steps are critical, with temperature control (e.g., 0–5°C during nitration) to prevent decomposition. Protecting groups may stabilize reactive sites. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography improves yield. Solvent selection and stoichiometric ratios must be optimized based on intermediates’ stability .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer: Combine spectroscopic techniques:
- 1H/13C NMR : Nitro groups show 13C peaks at δ 150–160 ppm; imidazole protons appear as distinct singlets .
- IR Spectroscopy : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and nitro (-NO₂, ~1520 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS). Cross-reference with analogous compounds to resolve ambiguities .
Q. What safety protocols are essential when handling this compound?
- Answer: Use fume hoods, nitrile gloves, and lab coats. Store in airtight, light-resistant containers at -20°C. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Adhere to OSHA and institutional guidelines for mutagenic compounds .
Advanced Research Questions
Q. How to optimize reaction conditions to mitigate byproduct formation during nitration of imidazole-carboxamide precursors?
- Answer:
- Control nitric acid concentration and reaction temperature (0–5°C).
- Use sulfuric acid as a catalyst and monitor via TLC for real-time adjustments.
- Quench reactions with ice water to halt side reactions.
- Purify intermediates rigorously to avoid carryover impurities .
Q. What strategies resolve discrepancies in reported biological activity data for nitroimidazole derivatives?
- Answer:
- Standardize assays (e.g., consistent cell lines like HeLa for cytotoxicity).
- Validate purity via HPLC (>95%) and characterize metabolites.
- Perform dose-response curves and replicate studies across labs.
- Use meta-analysis to identify confounding variables (e.g., solvent effects) .
Q. How does the nitro group’s electronic effect influence reactivity in nucleophilic substitution reactions?
- Answer: The nitro group’s electron-withdrawing nature activates the imidazole ring at specific positions (e.g., C-2). Computational tools (DFT) map electron density to predict reactivity. Experimental validation via kinetic studies under varied pH (e.g., 7.4 vs. 5.5) clarifies mechanistic pathways .
Q. How to design experiments analyzing the compound’s stability under physiological conditions?
- Answer:
- Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions.
- Monitor degradation via HPLC at timed intervals.
- Identify degradation products using LC-MS and compare to synthetic standards.
- Assess stability in serum or plasma to mimic in vivo environments .
Methodological Notes
- Data Contradictions : Address conflicting literature by comparing experimental conditions (e.g., reagent purity, assay sensitivity) .
- Biological Activity : Use histidine biosynthesis intermediates (e.g., 1-(5-phosphoribosyl)-5-((5-phosphoribosylamino)methylideneamino)imidazole-4-carboxamide) as reference models for enzyme inhibition studies .
- Synthetic Challenges : Optimize protecting groups (e.g., Boc for amines) to prevent undesired side reactions during functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
